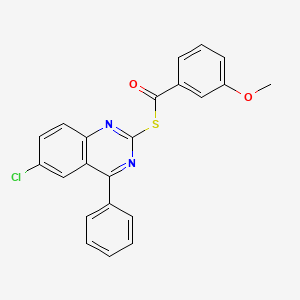
S-(6-chloro-4-phenyl-2-quinazolinyl) 3-methoxybenzenecarbothioate
Vue d'ensemble
Description
S-(6-chloro-4-phenyl-2-quinazolinyl) 3-methoxybenzenecarbothioate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of quinazoline derivatives which have been found to have a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of S-(6-chloro-4-phenyl-2-quinazolinyl) 3-methoxybenzenecarbothioate involves its binding to the ATP-binding site of protein kinases. This binding prevents the transfer of phosphate groups from ATP to the target protein, thereby inhibiting the activity of the kinase. The selectivity of this compound for certain kinases is thought to be due to differences in the amino acid sequences of the ATP-binding sites of different kinases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of S-(6-chloro-4-phenyl-2-quinazolinyl) 3-methoxybenzenecarbothioate have been studied in various cell lines and animal models. Inhibition of Aurora kinase A and B activity has been shown to result in mitotic arrest and apoptosis in cancer cells. This suggests that S-(6-chloro-4-phenyl-2-quinazolinyl) 3-methoxybenzenecarbothioate may have potential as an anticancer agent. However, further studies are needed to determine its efficacy and safety in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of S-(6-chloro-4-phenyl-2-quinazolinyl) 3-methoxybenzenecarbothioate is its selectivity for certain protein kinases. This makes it a valuable tool for studying the role of these kinases in various biological processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on S-(6-chloro-4-phenyl-2-quinazolinyl) 3-methoxybenzenecarbothioate. One area of interest is the development of more potent and selective inhibitors of protein kinases, which could have potential as anticancer agents. Another area of interest is the use of this compound as a tool for studying the role of protein kinases in various biological processes, such as cell division and proliferation. Additionally, further studies are needed to determine the efficacy and safety of S-(6-chloro-4-phenyl-2-quinazolinyl) 3-methoxybenzenecarbothioate in vivo, which could pave the way for its development as a therapeutic agent.
Applications De Recherche Scientifique
S-(6-chloro-4-phenyl-2-quinazolinyl) 3-methoxybenzenecarbothioate has been studied for its potential applications in scientific research. One of the main areas of interest is its use as a tool compound for studying protein kinase activity. This compound has been found to selectively inhibit the activity of certain protein kinases such as Aurora kinase A and B, which are involved in cell division and proliferation. This makes S-(6-chloro-4-phenyl-2-quinazolinyl) 3-methoxybenzenecarbothioate a valuable tool for studying the role of these kinases in various biological processes.
Propriétés
IUPAC Name |
S-(6-chloro-4-phenylquinazolin-2-yl) 3-methoxybenzenecarbothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2S/c1-27-17-9-5-8-15(12-17)21(26)28-22-24-19-11-10-16(23)13-18(19)20(25-22)14-6-3-2-4-7-14/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGAECNWNOYCQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)SC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(6-chloro-4-phenylquinazolin-2-yl) 3-methoxybenzenecarbothioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}benzenesulfonamide](/img/structure/B4677739.png)
![N'-({5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4677742.png)
![3-[(4-bromophenoxy)methyl]-N'-[1-methyl-2-(3-methyl-1H-pyrazol-1-yl)ethylidene]benzohydrazide](/img/structure/B4677760.png)
![2-chloro-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]benzamide](/img/structure/B4677776.png)
![ethyl 5-cyano-4-methyl-2-[(4-methyl-3,5-dinitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4677783.png)

![N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4677789.png)
![3-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4677796.png)
![3-{5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4677800.png)
![[1-(2-phenylethyl)-2-piperidinyl]methanol](/img/structure/B4677803.png)
![methyl 2-{[(7-chloro-8-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4677810.png)
![methyl 2-({[7-chloro-2-(4-ethylphenyl)-8-methyl-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4677827.png)
![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B4677830.png)
![methyl N-(3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanoyl)glycinate](/img/structure/B4677838.png)